molecular formula C8H17NO2 B1453198 Ethyl 2-(aminomethyl)pentanoate CAS No. 90227-45-5

Ethyl 2-(aminomethyl)pentanoate

Cat. No.: B1453198
CAS No.: 90227-45-5
M. Wt: 159.23 g/mol
InChI Key: QOIXAMBISULXTR-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)pentanoate is an organic compound with the empirical formula C8H17NO2 . It is a solid in form .


Molecular Structure Analysis

The molecule contains a total of 27 bonds, including 10 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 ester (aliphatic), and 1 primary amine (aliphatic) . The SMILES string representation of the molecule is O=C(OCC)C(CN)CCC .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, esters like this can undergo reactions such as hydrolysis, reduction, and Claisen condensation .


Physical and Chemical Properties Analysis

This compound is a solid . Its molecular weight is 159.23 .

Scientific Research Applications

Ethylene Oxide Sterilization

Ethylene oxide (EO) is extensively used for the sterilization of medical devices. Ethyl 2-(aminomethyl)pentanoate, sharing chemical characteristics with EO, underscores the relevance of ethyl derivatives in medical applications. EO's mechanism, effectiveness, and the development of mathematical models for integrating lethality in the sterilization process highlight the potential of ethyl derivatives in enhancing sterilization techniques. This advancement in EO application promises greater flexibility without compromising safety, illuminating the role of ethyl derivatives in medical device sterilization (Mendes, Brandão, & Silva, 2007).

Ethyl Glucuronide as an Alcohol Marker

Ethyl glucuronide (EtG) serves as a direct, stable marker for detecting and quantifying alcohol consumption, illustrating the utility of ethyl derivatives in forensic toxicology. The ability of EtG to remain in hair after complete elimination of alcohol from the body makes it a valuable tool for long-term monitoring of alcohol intake. This application demonstrates the significance of ethyl derivatives in developing sensitive and specific markers for alcohol consumption, aiding both clinical and forensic investigations (Crunelle et al., 2014).

Dermatological Applications

Pentane-1,5-diol, a compound related to this compound, is highlighted for its dermatological benefits. Its efficacy and safety in enhancing drug delivery, along with its antimicrobial spectrum, position ethyl derivatives as superior choices for pharmaceutical formulations in topical applications. This showcases the potential of ethyl derivatives in improving the formulation of dermatological treatments, contributing to the development of more effective and safer therapeutic options (Jacobsson Sundberg & Faergemann, 2008).

Chemical Recycling of Poly(ethylene terephthalate)

Research into the chemical recycling of poly(ethylene terephthalate) (PET) emphasizes the role of ethyl derivatives in environmental sustainability. The hydrolysis process, involving ethyl derivatives, facilitates the recovery of pure monomers for repolymerization. This application underlines the contribution of ethyl derivatives to the circular economy by enabling the recycling of PET, thereby conserving raw materials and energy (Karayannidis & Achilias, 2007).

Role in Ethylene Production and Plant Growth

Ethyl derivatives, including ethylene, play crucial roles in plant biology, beyond just being precursors to other chemicals. The multifaceted applications of ethylene, influenced by ethyl derivatives, in modulating plant growth and stress responses, illustrate the broad implications of ethyl compounds in agricultural sciences. This highlights the importance of ethyl derivatives in enhancing plant growth and productivity, offering insights into the development of agricultural practices (Van de Poel & Van Der Straeten, 2014).

Safety and Hazards

This compound is classified as a combustible solid . It’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used when handling this compound .

Properties

IUPAC Name

ethyl 2-(aminomethyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-3-5-7(6-9)8(10)11-4-2/h7H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIXAMBISULXTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678775
Record name Ethyl 2-(aminomethyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90227-45-5
Record name Ethyl 2-(aminomethyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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